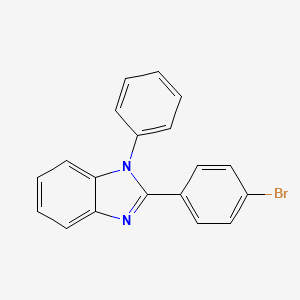

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

Descripción

Propiedades

IUPAC Name |

2-(4-bromophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRLALXPCIOIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630568 | |

| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-76-0 | |

| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Detailed Reaction Conditions

| Method | Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Condensation | o-Phenylenediamine, 4-bromobenzaldehyde | Acetic acid | Reflux | 4-6 hours | 60%-84% |

| Thionyl Chloride | 4-bromobenzoic acid, N-phenyl-o-phenylenediamine | N-Methylpyrrolidone | Room Temp (50°C) | Overnight | ~80% |

| Polymer-Supported | 2-(4-bromophenyl)-1H-benzimidazole | Methanol, NaOH solution | Room Temp | Variable | Higher yields due to purification |

Mechanistic Insights

The mechanisms involved in the synthesis of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole typically involve nucleophilic attacks by the amine on the carbonyl carbon of the aldehyde or acid chloride. The bromine atom serves as a leaving group during substitution reactions, allowing for further functionalization of the compound.

Applications and Biological Evaluation

Recent studies have highlighted the biological significance of this compound:

Anticancer Activity : Derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications.

Antimicrobial Properties : The compound has been evaluated for its effectiveness against resistant bacterial strains, suggesting its utility as a novel antimicrobial agent.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under suitable conditions.

Nucleophilic Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used. Typical conditions include the presence of a Lewis acid catalyst and elevated temperatures.

Nucleophilic Substitution: Reagents such as alkyl halides and acyl halides can be used in the presence of a base.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be employed.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted derivatives of this compound.

Nucleophilic Substitution: Alkylated or acylated derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.

Aplicaciones Científicas De Investigación

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physical Properties of Analogous Compounds

Electronic and Crystallographic Comparisons

- Steric and Conformational Differences: The pentyl-substituted analogue (Table 1) exhibits dihedral angles of 30.1°, 64.3°, and 42.0° between its aromatic rings and the imidazole core, influencing molecular packing. Notably, its crystal structure lacks significant intermolecular interactions, unlike halogen-rich derivatives .

- Synthetic Flexibility : N-alkylation (e.g., methyl, pentyl) and sulfonation (e.g., 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole) enable tunable solubility and reactivity, critical for drug design .

Actividad Biológica

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole is a member of the benzimidazole family, which has garnered significant attention due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole core substituted with bromophenyl and phenyl groups, which contribute to its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a series of N-alkylated benzimidazole derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. Notably, compounds similar to this compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 16.38 μM to over 100 μM depending on the specific substitutions on the benzimidazole ring .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2g | 16.38 | MDA-MB-231 |

| 1a | >100 | MDA-MB-231 |

| 2d | 29.39 | MDA-MB-231 |

| Camptothecin | 0.41 | MDA-MB-231 |

The mechanism of action for these compounds often involves apoptosis induction through mitochondrial pathways, leading to the release of pro-apoptotic factors such as cytochrome c, which activates caspases and results in cancer cell death .

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been investigated. In a comparative study, compounds were tested against Candida albicans and Aspergillus niger. The results indicated that several derivatives exhibited moderate antifungal activity, with minimum inhibitory concentration (MIC) values typically around 64 μg/mL .

Table 2: Antifungal Activity Against Fungal Strains

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| 1b | 64 | Candida albicans |

| 1c | 64 | Aspergillus niger |

| 2g | 64 | Candida albicans |

Antibacterial Activity

In addition to anticancer and antifungal activities, the antibacterial efficacy of benzimidazole derivatives has been documented. For example, certain compounds demonstrated significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/mL .

Table 3: Antibacterial Activity of Selected Compounds

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2g | 8 | Streptococcus faecalis |

| 2g | 4 | Staphylococcus aureus |

| 2g | 4 | Methicillin-resistant Staphylococcus aureus |

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets such as tubulin. These compounds can inhibit tubulin polymerization, leading to disruptions in microtubule dynamics essential for cell division. Additionally, their lipophilicity enhances membrane permeability, facilitating cellular uptake and subsequent biological effects .

Case Studies

Several case studies have documented the synthesis and evaluation of various benzimidazole derivatives for their biological activities:

- Synthesis and Characterization : A study synthesized multiple N-alkylated derivatives and characterized them using NMR and FTIR techniques. The most promising candidates were further evaluated for their antiproliferative and antimicrobial properties .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. Q1. What are the established synthetic routes for 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step condensation reactions. For example:

- Step 1: Condensation of 4-bromoaniline with benzaldehyde under acidic conditions to form a Schiff base intermediate.

- Step 2: Cyclization with a carbonyl source (e.g., ammonium acetate) to construct the benzimidazole core .

- Step 3: Bromination or substitution at the 4-position of the phenyl ring using bromine or a brominating agent (e.g., NBS) .

Key factors affecting yield:

- Temperature control (e.g., reflux in ethanol at 80°C vs. microwave-assisted synthesis for faster kinetics).

- Solvent polarity (polar aprotic solvents like DMF improve solubility of intermediates).

- Catalyst choice (e.g., Lewis acids like ZnCl₂ enhance cyclization efficiency) .

Purity validation:

Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- ¹H NMR: Peaks at δ 7.2–8.5 ppm confirm aromatic protons; coupling constants (J = 8–10 Hz) distinguish para-substituted bromophenyl groups .

- X-ray crystallography: Dihedral angles between the benzimidazole core and substituents (e.g., 30–64° for phenyl rings) reveal steric and electronic effects .

- Mass spectrometry (HRMS): Exact mass ([M+H]⁺) should match theoretical values (e.g., C₁₉H₁₄BrN₂: 349.03 g/mol) .

Example crystallographic data:

| Parameter | Value (from ) |

|---|---|

| Dihedral angles | 30.1°, 64.3°, 42.0° |

| Crystal system | Monoclinic |

| Space group | P21/c |

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory effects)?

Answer:

- Molecular docking: Screen against target proteins (e.g., fungal CYP51 vs. human COX-2) to identify binding affinities. Use software like AutoDock Vina with force fields optimized for halogen interactions (Br···π) .

- QSAR studies: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example:

Data contradiction resolution:

- Re-evaluate assay conditions (e.g., fungal strain specificity or cytokine profiling methods) .

Q. Q4. What strategies optimize the fluorescence properties of benzimidazole derivatives for imaging applications?

Answer:

- Structural modifications:

- Solvent effects: Polar solvents (e.g., DMSO) stabilize excited states, shifting emission wavelengths (e.g., λₑₘ = 450 → 480 nm) .

Example fluorescence data:

| Modification | Quantum Yield (Φ) | λₑₘ (nm) |

|---|---|---|

| 4-Bromophenyl | 0.25 | 450 |

| 4-Iodophenyl | 0.18 | 480 |

Q. Q5. How do crystallographic packing interactions influence stability and solubility?

Answer:

- Intermolecular forces:

- Co-crystallization: Use co-formers (e.g., succinic acid) to disrupt tight packing and improve bioavailability .

Hirshfeld surface analysis:

- % Contact contribution: Br···H (12%), C···H (45%), H···H (33%) .

Q. Q6. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

- Batch vs. flow chemistry: Flow systems reduce side reactions (e.g., over-bromination) by precise temperature/residence time control .

- Workup optimization: Replace column chromatography with pH-dependent crystallization (e.g., precipitate at pH 4–5) .

Scale-up pitfalls:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.